molecular formula C34H32BF3N6O3 B609839 奥拉帕尼-博迪比 FL CAS No. 1380359-84-1

奥拉帕尼-博迪比 FL

货号 B609839
CAS 编号: 1380359-84-1
分子量: 640.47
InChI 键: IGUTVNUEFKPBGK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Olaparib-bodipy FL is a Bodipy FL-conjugated PARP inhibitor . It is a small molecule and fluorescent inhibitor of PARP1 . It is a highly selective probe and can be used as an imaging agent to detect glioblastomas in vivo .


Synthesis Analysis

A practical, economical, and scalable process for the synthesis of 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid, a key intermediate for olaparib, has been reported . The low-cost industrial byproduct phthalhydrazide was used as the starting material to construct the phthalazinone moiety .


Molecular Structure Analysis

The molecular structure of Olaparib-bodipy FL is based on Olaparib . The green component in the structure represents the fluorescent BODIPY-FL component of PARPi-FL .


Chemical Reactions Analysis

Olaparib-bodipy FL is a potent oral poly (ADP-ribose) polymerase inhibitor. It is partially hepatically cleared . Forced degradation studies aim to evaluate drug stability under stressful conditions in order to predict the formation of harmful degradation products (DPs) .


Physical And Chemical Properties Analysis

The physical and chemical properties of Olaparib-bodipy FL can be found on the PubChem database .

科学研究应用

Cancer Diagnosis and Therapy

PARP inhibitors, including Parpi-fl, have emerged as an effective therapeutic strategy to selectively target cancer cells with deficiencies in homologous recombination signaling . They have demonstrated improved outcomes in various cancer types as single agents and in combination therapies .

Detection of Oral Carcinoma

A fluorescent-labeled PARPi, PARPi-FL, has been subjected to clinical studies for the detection of oral carcinoma . It potentially serves as the surgical-margin assessment of epithelial cancer of the upper intestinal tract .

Early Detection of Esophageal Dysplasia and Adenocarcinoma

PARPi-FL has been used for early detection of dysplastic lesions in patient-derived organoids and transgenic mouse models, which closely mimic the transformation from non-malignant Barrett’s Esophagus (BE) to invasive esophageal adenocarcinoma (EAC) .

Glioblastoma Imaging

Parpi-fl has been investigated as a potential imaging agent for glioblastoma, a type of brain cancer .

Topical Fluorophore for Oral Cancer Detection

Topically applied PARPi-FL is a molecularly specific, fluorescent contrast-based approach that may fulfill the unmet need for a simple, in vivo, non-invasive, cost-effective, point-of-care method for the early diagnosis of oral cancer .

NIR BODIPY-Based Switchable Fluorescent Probe

ADP (CA) 2, a near-infrared environment-sensitive fluorophore, has been investigated for various biomedical applications, including wash-free live-cell fluorescence imaging, in vivo tissue fluorescence imaging, temperature sensing, and ultrasound-switchable fluorescence (USF) imaging .

BODIPY-Based Molecules for Biomedical Applications

BODIPY-based molecules, including Olaparib-bodipy FL, have been employed in areas like photodynamic therapy and have emerged as candidates for cancer treatments .

Clinical Trials

Olaparib-bodipy FL is under investigation in clinical trial NCT03085147 for the detection of cancer of the tongue and mouth .

作用机制

Target of Action

Parpi-fl, also known as Olaparib-bodipy FL, primarily targets the Poly (ADP-ribose) Polymerase (PARP) enzymes . PARP enzymes play a crucial role in DNA repair and are particularly important in the repair of single-strand DNA breaks .

Mode of Action

Parpi-fl acts as a PARP inhibitor , disrupting the normal function of PARP enzymes . It binds to the PARP enzymes, preventing them from repairing single-strand DNA breaks . This inhibition leads to the conversion of single-strand breaks into double-strand breaks, which require homologous recombination (HR) for repair .

Biochemical Pathways

The action of Parpi-fl affects various DNA Damage Repair (DDR) pathways, including base excision repair, homologous recombination (HR), classical and alternative nonhomologous end joining, nucleotide excision repair, microhomology-mediated end joining, maintenance of replication fork stability, and mismatch repair . By inhibiting PARP, Parpi-fl disrupts these pathways, impairing the ability of cancer cells to repair DNA damage .

Pharmacokinetics

Studies on olaparib, a similar parp inhibitor, suggest that it is extensively metabolized by cytochrome p450 enzymes and is excreted via both urine and feces . Olaparib shows moderate-to-high interindividual variability in plasma exposure

Result of Action

The inhibition of PARP enzymes by Parpi-fl leads to an accumulation of DNA damage in cancer cells, particularly those with deficiencies in homologous recombination signaling . This accumulation of DNA damage can lead to cell death, particularly in cancer cells with BRCA mutations .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Parpi-fl. For instance, the tumor microenvironment, including factors such as heterogeneous vascularization, blood flow, oxygen and nutrient gradients, and genetic variability, can affect drug distribution and thus the efficacy of Parpi-fl Moreover, the compound’s stability could be influenced by factors such as pH and temperature, although specific data for Parpi-fl is currently lacking

安全和危害

Olaparib-bodipy FL is toxic if swallowed . It may damage the unborn child and cause damage to organs through prolonged or repeated exposure . It is recommended to obtain special instructions before use and not to handle until all safety precautions have been read and understood .

未来方向

Olaparib-bodipy FL has significant potential for clinical translation and could aid surgeons in assessing oral cancer margins in vivo . It could also be used for fluorescence-guided resection of tumors in mouse models of oral cancer .

属性

IUPAC Name

4-[[3-[4-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoyl]piperazine-1-carbonyl]-4-fluorophenyl]methyl]-2H-phthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H32BF3N6O3/c1-21-17-22(2)43-31(21)20-25-9-8-24(44(25)35(43,37)38)10-12-32(45)41-13-15-42(16-14-41)34(47)28-18-23(7-11-29(28)36)19-30-26-5-3-4-6-27(26)33(46)40-39-30/h3-9,11,17-18,20H,10,12-16,19H2,1-2H3,(H,40,46)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGUTVNUEFKPBGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)N4CCN(CC4)C(=O)C5=C(C=CC(=C5)CC6=NNC(=O)C7=CC=CC=C76)F)C)C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H32BF3N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

640.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Olaparib-bodipy FL

CAS RN

1380359-84-1
Record name Olaparib-bodipy FL
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1380359841
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Olaparib-bodipy FL
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16263
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name OLAPARIB-BODIPY FL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZMX54372EH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

A: Parpi-FL is a fluorescently labeled small-molecule inhibitor that specifically binds to Poly(ADP-ribose) polymerase 1 (PARP1). [, , ] PARP1 is a nuclear enzyme overexpressed in certain cancer cells, playing a crucial role in DNA repair and tumor survival. [, ] By binding to PARP1, Parpi-FL inhibits its activity, potentially leading to impaired DNA repair and ultimately tumor cell death. [, ]

ANone: While the provided research papers focus on Parpi-FL's application as an imaging agent, they don't delve into its detailed structural characterization. More specific information about its molecular formula, weight, and spectroscopic data may require consulting the compound's synthesis protocol or manufacturer information.

A: Yes, preclinical and clinical studies highlight the potential of Parpi-FL-based optical imaging for early cancer detection and delineation, particularly in oral, esophageal, and oropharyngeal cancers. [, , ]

A: Studies have shown significantly higher uptake of Parpi-FL in tumor cells compared to normal cells, attributed to the overexpression of PARP1 in various cancers. [, , ]

A: Research indicates that while Parpi-FL uptake is inherently selective, it increases in response to DNA damage, such as that induced by radiation therapy. This suggests its potential for monitoring radiation treatment response. []

A: Yes, research has explored the feasibility of using Parpi-FL in intraoperative settings for real-time tumor margin assessment. A topical staining protocol demonstrated high sensitivity and specificity in identifying tumor margins in fresh oral cancer tissues. []

ANone: Parpi-FL offers several advantages:

  • Molecular Specificity: Targets PARP1, overexpressed in many cancers, enhancing detection accuracy. [, ]
  • Real-time Imaging: Enables immediate visualization of tumor margins during surgery. []
  • Topical Application: Allows for non-invasive imaging in accessible cancers like oral cancer. [, ]
  • Improved Diagnostic Accuracy: Combining Parpi-FL fluorescence with reflectance confocal microscopy enhances the detection of certain cancers, such as basal cell carcinoma. [, ]

ANone: Yes, research has investigated Parpi-FL's potential in other cancer types, including:

  • Basal Cell Carcinoma: Demonstrated improved detection with combined fluorescence and reflectance contrast. [, ]
  • Cervical Cancer: Showed potential for identifying tumor cells during colposcopy procedures. [, ]
  • Small Cell Lung Cancer: Nanoemulsion-encapsulated Parpi-FL effectively delineated subcutaneous xenografts in mouse models. []
  • Glioblastoma: Investigated for optical and PET imaging of PARP1 in glioblastoma models. [, ]
  • Melanoma: PARP1 expression in melanocytic lesions was studied for potential Parpi-FL based molecular diagnosis. []

ANone: Nanoemulsion encapsulation of Parpi-FL has been shown to:

  • Increase blood half-life: Improves the pharmacokinetic profile and extends its circulation time. []
  • Enhance tumor targeting: Allows for passive accumulation in tumors due to the enhanced permeability and retention effect. []
  • Improve therapeutic efficacy: Enhances drug delivery to the tumor site, potentially increasing treatment efficacy. []

ANone: While the provided research primarily focuses on imaging applications, various analytical techniques can be employed to characterize and quantify Parpi-FL, including:

    ANone: Although the research provided focuses on Parpi-FL as an imaging agent, resistance mechanisms are relevant to its parent compound, olaparib, which is a PARP inhibitor. Resistance mechanisms to PARP inhibitors can include:

      ANone: PARP1 overexpression is frequently observed in various cancer types and is often associated with:

        A: Yes, preclinical studies have explored the feasibility of using Parpi-FL for fluorescence-guided surgery in mouse models of oral cancer. [] The specific fluorescence emitted by Parpi-FL when bound to PARP1 allows surgeons to visualize tumor margins in real-time, potentially enabling more precise tumor resection.

        体外研究产品的免责声明和信息

        请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。